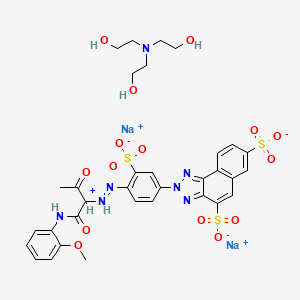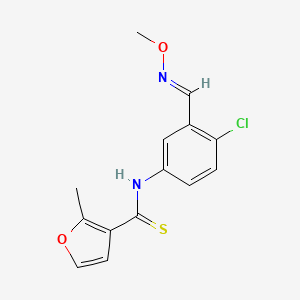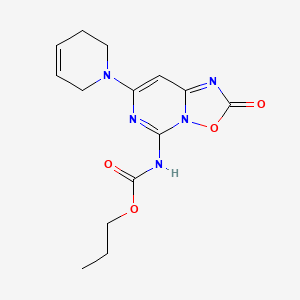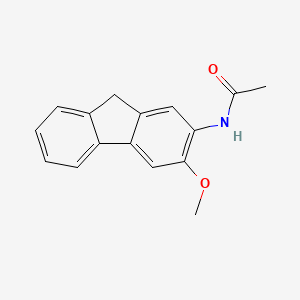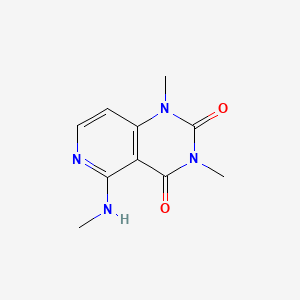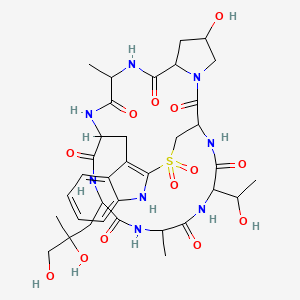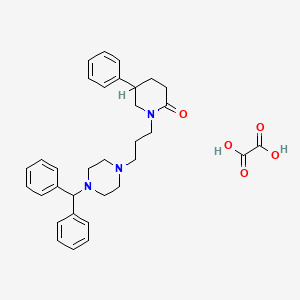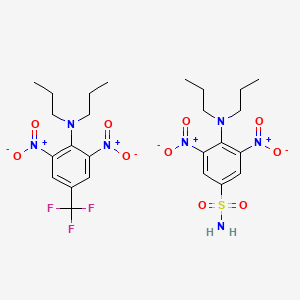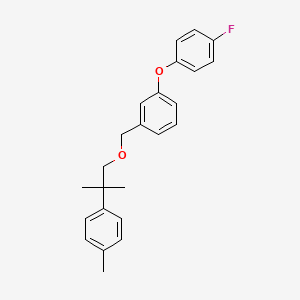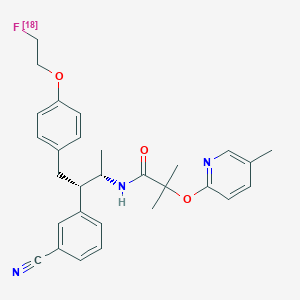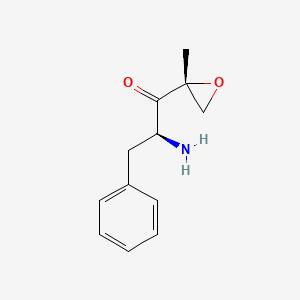
Oprozomib metabolite PR-025
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oprozomib metabolite PR-025 is a significant compound in the field of medicinal chemistry. Oprozomib is an oral proteasome inhibitor that is currently under investigation for its potential in treating hematologic malignancies and solid tumors . PR-025 is a metabolite of oprozomib, formed through the hydrolysis of the epoxide group in oprozomib .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of oprozomib involves multiple steps, including the formation of an epoxyketone moiety, which is crucial for its activity as a proteasome inhibitor . The preparation of PR-025 specifically involves the hydrolysis of the epoxide group in oprozomib, which can be achieved using recombinant epoxide hydrolases .
Industrial Production Methods: Industrial production of oprozomib and its metabolites, including PR-025, involves large-scale synthesis and purification processes. These processes are designed to ensure high yield and purity of the final product, which is essential for its use in clinical settings .
Analyse Chemischer Reaktionen
Types of Reactions: PR-025 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The hydrolysis of the epoxide group in oprozomib to form PR-025 is a key reaction .
Common Reagents and Conditions: The hydrolysis reaction to form PR-025 typically involves the use of recombinant epoxide hydrolases under controlled conditions . Other reactions, such as oxidation and reduction, may involve common reagents like hydrogen peroxide and sodium borohydride .
Major Products Formed: The primary product formed from the hydrolysis of oprozomib is PR-025, which retains the pharmacologically active epoxyketone moiety . Other products may include various oxidized or reduced forms of the compound, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
PR-025 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound to study the hydrolysis of epoxides and the activity of epoxide hydrolases . In biology and medicine, PR-025 is investigated for its potential therapeutic effects, particularly in the treatment of cancer . Its ability to inhibit the proteasome makes it a valuable tool in studying protein degradation pathways and their role in disease . In industry, PR-025 and related compounds are used in the development of new proteasome inhibitors with improved pharmacokinetic properties .
Wirkmechanismus
PR-025 exerts its effects by inhibiting the proteasome, a complex responsible for degrading intracellular proteins . It forms a covalent bond with the active site N-terminal threonine of the 20S proteasome, thereby blocking its activity . This inhibition leads to the accumulation of proteins within the cell, which can induce apoptosis in cancer cells . The molecular targets and pathways involved in this process include the ubiquitin-proteasome pathway and various signaling pathways that regulate cell survival and apoptosis .
Vergleich Mit ähnlichen Verbindungen
PR-025 is similar to other proteasome inhibitors, such as bortezomib and carfilzomib . it has unique properties that distinguish it from these compounds. For example, PR-025 is an oral proteasome inhibitor, which offers greater flexibility in dose administration compared to bortezomib, which is administered intravenously . Additionally, PR-025 has a distinct metabolic profile, primarily undergoing hydrolysis by microsomal epoxide hydrolase . This property may contribute to its favorable pharmacokinetic properties and potential for use in chronic conditions .
List of Similar Compounds:- Bortezomib
- Carfilzomib
- Ixazomib
- KZR-616
Eigenschaften
CAS-Nummer |
935888-16-7 |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H15NO2/c1-12(8-15-12)11(14)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3/t10-,12+/m0/s1 |
InChI-Schlüssel |
KWADEJYHBBQJTA-CMPLNLGQSA-N |
Isomerische SMILES |
C[C@@]1(CO1)C(=O)[C@H](CC2=CC=CC=C2)N |
Kanonische SMILES |
CC1(CO1)C(=O)C(CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


